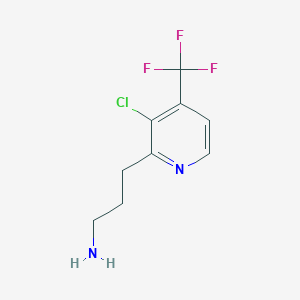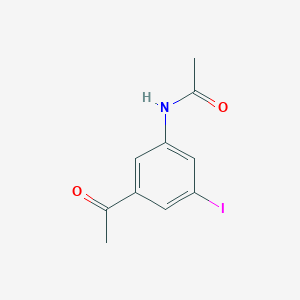
4-Tert-butyl-3-(cyclohexylmethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butyl-3-(cyclohexylmethyl)phenol is an organic compound with the molecular formula C17H26O and a molecular weight of 246.39 g/mol . It is a derivative of phenol, characterized by the presence of a tert-butyl group and a cyclohexylmethyl group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 4-Tert-butyl-3-(cyclohexylmethyl)phenol typically involves the alkylation of phenol with tert-butyl and cyclohexylmethyl groups. One common method is the Friedel-Crafts alkylation, where phenol reacts with tert-butyl chloride and cyclohexylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane.
Industrial production methods may involve similar alkylation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
4-Tert-butyl-3-(cyclohexylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the phenol group to a hydroxyl group, using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield quinones, while reduction with NaBH4 can produce cyclohexylmethyl alcohol derivatives.
Applications De Recherche Scientifique
4-Tert-butyl-3-(cyclohexylmethyl)phenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals due to its stabilizing properties.
Mécanisme D'action
The mechanism by which 4-Tert-butyl-3-(cyclohexylmethyl)phenol exerts its effects involves interactions with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. This compound may also interact with enzymes and receptors in biological systems, modulating their activity and leading to various physiological effects .
Comparaison Avec Des Composés Similaires
4-Tert-butyl-3-(cyclohexylmethyl)phenol can be compared with other similar compounds, such as:
4-tert-Butylphenol: This compound has a similar structure but lacks the cyclohexylmethyl group.
2,4-Ditert-butylphenol: This compound has two tert-butyl groups attached to the benzene ring.
3,5-Di-tert-butyl-4-hydroxytoluene:
The uniqueness of this compound lies in its specific combination of tert-butyl and cyclohexylmethyl groups, which confer distinct chemical and physical properties that are valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C17H26O |
|---|---|
Poids moléculaire |
246.4 g/mol |
Nom IUPAC |
4-tert-butyl-3-(cyclohexylmethyl)phenol |
InChI |
InChI=1S/C17H26O/c1-17(2,3)16-10-9-15(18)12-14(16)11-13-7-5-4-6-8-13/h9-10,12-13,18H,4-8,11H2,1-3H3 |
Clé InChI |
GBFPGDSVSNJVCG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C=C(C=C1)O)CC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-Acetyl-6-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14842665.png)
![[3-Methoxy-5-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B14842675.png)












